2-(benzylsulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one
Description
The compound 2-(benzylsulfanyl)-4H-pyrido1,2-atriazin-4-one belongs to the pyrido[1,2-a][1,3,5]triazin-4-one family, a class of heterocyclic compounds characterized by a fused pyridine-triazine core. This scaffold is rigid and planar due to its aromatic system, which prevents tautomerization and enhances stability . The benzylsulfanyl group at position 2 introduces a sulfur atom and a hydrophobic benzyl moiety, which may influence electronic properties, solubility, and interactions with biological targets.
Properties
IUPAC Name |
2-benzylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c18-14-16-13(15-12-8-4-5-9-17(12)14)19-10-11-6-2-1-3-7-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRNMHONGNYNDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=O)N3C=CC=CC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(benzylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of pyridine derivatives with benzylthiol and triazine precursors. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-(Benzylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of thiols or other reduced derivatives.
Scientific Research Applications
Research indicates that 2-(benzylsulfanyl)-4H-pyrido1,2-atriazin-4-one exhibits several biological activities:
- Antimicrobial Activity :
- Anticancer Potential :
-
Neuroprotective Effects :
- There is emerging evidence that 2-(benzylsulfanyl)-4H-pyrido1,2-atriazin-4-one may exert neuroprotective effects. It has been studied in models of neurodegenerative diseases, where it demonstrated a capacity to reduce oxidative stress and inflammation in neuronal cells .
Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of 2-(benzylsulfanyl)-4H-pyrido1,2-atriazin-4-one against multiple bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at varying concentrations, highlighting its potential as a lead compound for antibiotic development.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that treatment with 2-(benzylsulfanyl)-4H-pyrido1,2-atriazin-4-one led to a dose-dependent decrease in cell viability. The compound was found to induce apoptosis through caspase activation pathways.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 12 |
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation, leading to apoptosis (programmed cell death) of cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
2-Diethylamino Derivatives (e.g., 8e, 8g)
- Substituents: Position 2 features a diethylamino group, while position 7 is modified with heteroaryl groups (e.g., 3’-furannyl in 8e, 2’-thiophenyl in 8g) .
- Synthesis: Prepared via Suzuki cross-coupling reactions using palladium catalysts, starting from 2-aminopyridine precursors. This method enables efficient introduction of aryl/heteroaryl groups at position 7 .
- Properties: Melting points range from 146°C (8g) to 160°C (8e).
2-Alkoxy/Methyl Derivatives (e.g., 7a)
- Substituents : Position 2 may carry alkoxy groups (e.g., pyrrolo), while position 7 or 8 is methylated .
- Synthesis : Alkoxy groups are introduced via alkyl anhydride reactions under reflux conditions, followed by recrystallization for purification .
2-(4-Chlorobenzylsulfanyl)-8-Methyl Analogs
- Substituents : Position 2 features a 4-chlorobenzylsulfanyl group, while position 8 is methylated ().
- Synthesis : Likely involves nucleophilic substitution or thiol-ene chemistry, similar to allylsulfanyl analogs ().
- Properties: The chloro group introduces electron-withdrawing effects, which may enhance electrophilic reactivity.
Target Compound: 2-(Benzylsulfanyl)-4H-pyrido1,2-atriazin-4-one
- Substituents: A benzylsulfanyl group at position 2. No direct evidence confirms substitutions at other positions.
- Hypothesized Synthesis : Could involve reacting 2-mercapto-pyrido[1,2-a]triazin-4-one with benzyl bromide under basic conditions, analogous to methods for allylsulfanyl derivatives ().
- The sulfur atom may participate in hydrogen bonding or coordinate with metal ions in biological targets.
Physicochemical and Spectroscopic Properties
Key comparisons of physical and spectroscopic data are summarized below:
Q & A
Q. Key Methodological Steps :
- Intermediate Synthesis : Start with 2-aminopyridine derivatives (e.g., iodinated analogs for cross-coupling).
- Cross-Coupling : Use Pd(PPh₃)₄ catalyst, arylboronic acids, and NaHCO₃ in dioxane/water (5:1) at 100°C for 4 hours to introduce aryl groups .
- Sulfanyl Introduction : React with benzyl mercaptan under basic conditions (e.g., K₂CO₃ in DMF) at 80°C.
How can Suzuki-Miyaura cross-coupling be optimized for regioselective functionalization of the pyridotriazinone core?
Advanced
Optimization requires addressing steric and electronic effects. For example, using 2-diethylamino-7-iodo derivatives (e.g., compound 6a ) enhances reactivity at the 7-position due to electron-donating diethylamino groups. Key adjustments include:
- Catalyst Loading : 0.05 equiv. Pd(PPh₃)₄ minimizes side reactions .
- Solvent System : A dioxane/water ratio of 5:1 improves solubility of iodinated intermediates .
- Temperature/Time : Reflux at 100°C for 4 hours ensures completion without decomposition .
Data Contradiction Example :
Initial attempts coupling 2-amino-5-iodopyridine directly failed (Route A), but modifying the substrate to 6a (Route B) achieved 52–65% yields for biaryl derivatives .
What spectroscopic techniques are critical for characterizing 2-(benzylsulfanyl)pyridotriazinones, and how are solvent effects managed in NMR analysis?
Q. Basic
- ¹H/¹³C NMR : Look for benzylsulfanyl proton signals at δ 4.0–4.5 ppm (SCH₂Ph) and aromatic protons between δ 7.0–8.5 ppm. DMSO-d₆ is preferred for solubility, but heating to 100°C may resolve broadening caused by tautomerization .
- MS : Confirm molecular ion peaks (e.g., m/z = 284 for furanyl derivatives) and fragmentation patterns .
Advanced Challenge :
In DMSO-d₆, dynamic rotational effects from the planar triazinone ring can split signals. High-temperature NMR (e.g., 100°C) or alternative solvents (CDCl₃) mitigate this .
How can discrepancies in spectral data between synthetic batches be resolved?
Advanced
Discrepancies often arise from residual solvents or regioisomeric impurities. Strategies include:
- 2D NMR (HSQC, HMBC) : Assigns cross-peaks to distinguish regioisomers (e.g., 7- vs. 8-substituted products) .
- HPLC-PDA : Detects impurities at 254 nm; acetonitrile/water gradients (70:30) effectively separate derivatives .
Example :
For 2-diethylamino-7-thiophenyl derivatives, a minor impurity at δ 7.61 ppm (¹H NMR) was identified as unreacted iodinated precursor via spiking experiments .
What strategies improve yields in halogenated intermediate synthesis for pyridotriazinones?
Advanced
Low yields in iodination (e.g., 75% for 2-amino-5-iodopyridine) are addressed by:
- Reaction Stoichiometry : Use 1.2 equiv. NIS (N-iodosuccinimide) in acetic acid at 80°C .
- Microwave Assistance : Reduces reaction time from 12 hours to 30 minutes, minimizing decomposition .
Table 1 : Optimization of Iodination (Adapted from )
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Conventional (12h) | 75 | 90 |
| Microwave (30m) | 82 | 95 |
How are biological assays designed to evaluate pyridotriazinone derivatives’ bactericidal activity?
Q. Advanced
- MIC Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Derivatives with electron-withdrawing groups (e.g., 7-fluorophenyl) show enhanced activity due to membrane permeability .
- SAR Analysis : Correlate substituent effects (e.g., diethylamino vs. benzylsulfanyl) with logP and MIC values.
Table 2 : Example MIC Data (Adapted from )
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
|---|---|---|
| 8e (Furanyl) | 8.5 | 32.0 |
| 8g (Thiophenyl) | 4.2 | 16.0 |
Why does the pyridotriazinone core resist tautomerization, and how does this affect drug design?
Advanced
The rigid, planar structure (evidenced by X-ray crystallography) prevents keto-enol tautomerism, stabilizing binding to flat enzymatic pockets (e.g., kinase ATP sites) . This rigidity is leveraged in designing kinase inhibitors with reduced off-target effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
